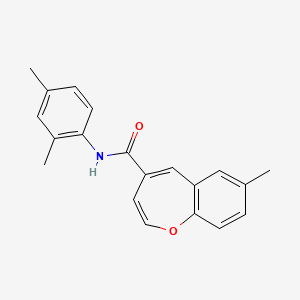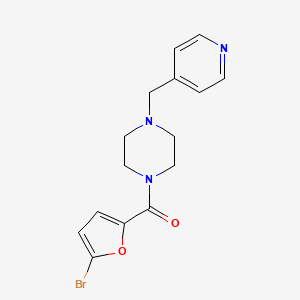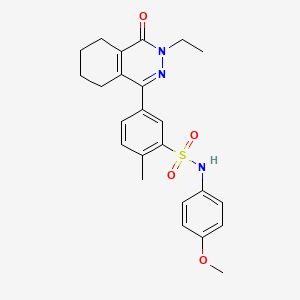
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing oxygen, and a carboxamide group attached to the benzoxepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an ester or acid chloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzoxepine ring is alkylated with a 2,4-dimethylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzoxepine ring to a more saturated ring system.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used under appropriate conditions (e.g., presence of a catalyst or base).
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines or more saturated ring systems.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers, and as a catalyst or intermediate in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes, such as monoamine oxidases or cyclooxygenases, leading to altered metabolic or signaling pathways.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
Comparación Con Compuestos Similares
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: A simpler analog with a formamide group instead of the benzoxepine ring.
N-(2,4-dimethylphenyl)-N’-methylformamidine: A related compound with a formamidine group instead of the carboxamide group.
Amitraz: A compound with similar structural features and biological activities, used as an insecticide and acaricide.
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-13-4-6-18(15(3)10-13)21-20(22)16-8-9-23-19-7-5-14(2)11-17(19)12-16/h4-12H,1-3H3,(H,21,22) |
Clave InChI |
QIEGKCRWLOZFNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302317.png)
![N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11302324.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302337.png)
![N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11302345.png)
![N-(4-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302353.png)
![N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11302357.png)
![2-(2-chlorophenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11302359.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302361.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11302379.png)
![N-(2-methoxyethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11302386.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-fluorobenzamide](/img/structure/B11302396.png)

![6-ethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11302409.png)
